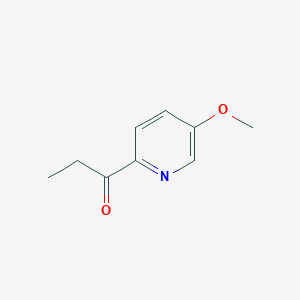
1-(5-Methoxypyridin-2-yl)propan-1-one
Descripción general
Descripción
1-(5-Methoxypyridin-2-yl)propan-1-one is a chemical compound with the CAS Number 1566456-87-8 . Its molecular weight is 165.19 and its IUPAC name is 1-(5-methoxypyridin-2-yl)propan-1-one . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(5-Methoxypyridin-2-yl)propan-1-one is 1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Structural Modifications for Safety Enhancement
1-(5-Methoxypyridin-2-yl)propan-1-one derivatives are explored for structural modifications to mitigate safety risks like mutagenic potential and time-dependent drug-drug interaction (TDI). Modifications aimed at minimizing the formation of reactive metabolites have been shown to reduce TDI and AMES mutagenicity in certain compounds (Palmer et al., 2012).
Antagonist for Osteoporosis Treatment
The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6 was identified as a potent alpha(v)beta(3) antagonist with significant in vitro and in vivo profiles, making it a promising candidate for the prevention and treatment of osteoporosis. The compound has shown efficacy in three bone turnover models and was chosen for clinical development (Hutchinson et al., 2003).
Furan Derivatives from Endophytic Fungi
Furan derivatives, including compounds with methoxypyridin-yl groups, have been isolated from endophytic fungi, demonstrating the potential of these compounds in natural product chemistry and possibly leading to novel therapeutics or other applications (Chen et al., 2017).
Biological Activity of Gold Complexes
Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes have been synthesized and characterized. These complexes, particularly those with methoxy and methyl substituents, demonstrated significant activity against cell lines, including Cisplatin-resistant ovarian cancer cell lines. They have been found to inhibit thioredoxin reductase effectively and induce high amounts of reactive oxygen species in cancer cells, indicating their potential as cancer therapeutics (Gallati et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-methoxypyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLHWZAIPCZJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyridin-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



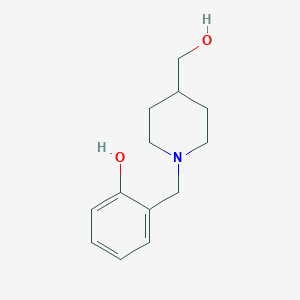
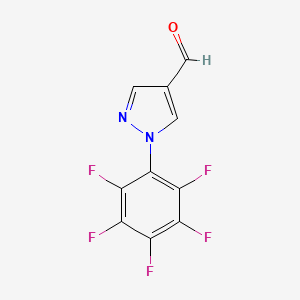
![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
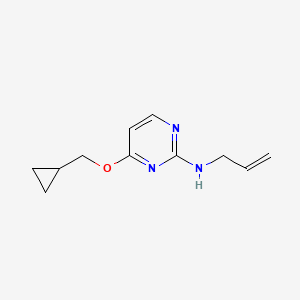
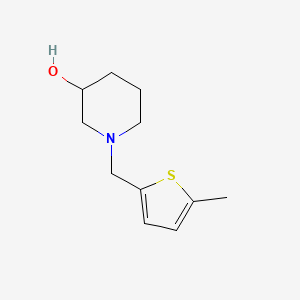
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)
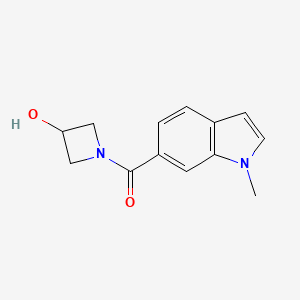
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
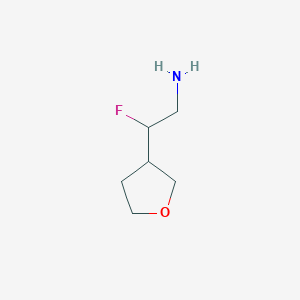
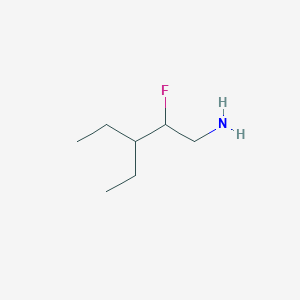
![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)